molecular formula C6H13ClFNO B1445895 [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride CAS No. 895577-96-5

[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride

Cat. No.: B1445895
CAS No.: 895577-96-5
M. Wt: 169.62 g/mol
InChI Key: ZCJOQWWVTBYQQH-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride (CAS: 1952294-70-0) is a fluorinated piperidine derivative with a hydroxymethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₇H₁₃ClFNO, and it is commercially available with a purity of ≥97% (Aladdin, M631263) . The compound is stored at 2–8°C, indicating sensitivity to thermal degradation or hygroscopicity.

Properties

IUPAC Name

[(3S,4R)-3-fluoropiperidin-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h5-6,8-9H,1-4H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJOQWWVTBYQQH-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Fluorophenyl Piperidine Intermediates

One documented route involves the synthesis of (3S,4R)-4-(4-fluorophenyl)piperidine-3-methanol, a close analog to the target compound, through the following steps:

  • Conversion of Carbinol to Methane Sulfonate Derivative:
    The starting carbinol (3S,4R)-trans-4-(4-fluorophenyl)-1-methylpiperidine-3-methanol is reacted with methane sulfonyl chloride in the presence of triethylamine at 0–5°C in dichloromethane to form the corresponding methane sulfonate intermediate with a high yield (~95%). This step activates the hydroxyl group for further substitution reactions.

  • Formation of Carbamate Intermediate:
    The mesylate derivative is then reacted with phenyl chloroformate to yield a carbamate intermediate, which upon hydrolysis produces the piperidine-3-methanol derivative.

  • Hydrolysis to Final Product:
    The carbamate intermediate is hydrolyzed under acidic conditions (aqueous sulfuric acid, reflux at 90–95°C for 24–26 hours), followed by neutralization and crystallization to isolate the (3S,4R)-4-(4-fluorophenyl)piperidine-3-methanol as a white solid with about 56% yield.

  • Purification:
    The product is purified by extraction, drying, and recrystallization from isopropyl alcohol.

Table 1: Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Physical Form Melting Point (°C)
Methane sulfonate formation Methane sulfonyl chloride, triethylamine, 0-5°C 95 Semisolid Not specified
Carbamate intermediate Phenyl chloroformate, standard conditions Not stated Intermediate Not specified
Hydrolysis to piperidine-3-methanol H2SO4 aqueous reflux, 24-26 h, pH adjusted to 8-9 56 White solid 138

This method is noted for its well-characterized intermediates and reliable stereochemical control.

Alternative Synthesis via Piperidinedione Intermediate (Patent CN104402800A)

A patented method describes a three-step synthesis starting from p-fluorobenzaldehyde:

  • Step 1: Formation of 4-Fluoro Cinnamic Acid Ethyl Ester
    p-Fluorobenzaldehyde is reacted with triethyl phosphonoacetate in the presence of potassium hydroxide and dehydrated alcohol at 20–25°C over 13 hours. The reaction mixture is filtered and purified to yield the ethyl ester.

  • Step 2: Cyclization to Piperidinedione Intermediate
    The ethyl ester is reacted with N-methylaminocarbonylethyl acetate in dehydrated alcohol with sodium ethylate at -15 to 5°C, followed by incubation and pH adjustment. The crude cyclocomplex dioxopiperidine is isolated by centrifugation and further purified.

  • Step 3: Reduction and Hydrolysis to Final Piperidinol
    The piperidinedione intermediate is reduced using potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran at controlled temperatures. Subsequent acid treatment, filtration, extraction, and recrystallization yield trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine with high purity.

Table 2: Summary of Patented Synthesis Steps

Step Reactants/Conditions Temperature (°C) Time (h) Yield/Purity
1 p-Fluorobenzaldehyde + triethyl phosphonoacetate + KOH 20–25 13 High purity ethyl ester
2 Ethyl ester + N-methylaminocarbonylethyl acetate + NaOEt -15 to 5 13 Crude piperidinedione
3 Piperidinedione + KBH4 + BF3·OEt2 + acid hydrolysis 15 to 35 15 High purity piperidinol

This method is advantageous due to its simplicity, low energy consumption, and cost-effectiveness while delivering a product of excellent quality.

Analytical and Characterization Data

  • Spectral Data:
    The intermediates and final product are characterized by IR, NMR, and mass spectrometry confirming the expected functional groups and molecular weights.

  • Purity and Yield:
    Yields range from moderate to high (48–95%) depending on the step, with the final product purity confirmed by melting point and chromatographic methods.

  • Physical Properties:
    The final hydrochloride salt typically crystallizes as a white solid with a melting point around 138°C.

Comparative Analysis of Methods

Feature Method from Literature Patented Method
Starting Materials Carbinol derivatives p-Fluorobenzaldehyde and phosphonoacetate
Number of Steps 3–4 (including mesylation, carbamate formation, hydrolysis) 3 (ester formation, cyclization, reduction)
Reaction Conditions Low temperatures for mesylation; reflux for hydrolysis Mild temperatures; controlled reductions
Yield of Final Product ~56% High (not explicitly quantified, but optimized)
Purity High High
Scalability Suitable for lab-scale synthesis Designed for industrial scalability
Cost and Energy Consumption Moderate Low

Chemical Reactions Analysis

[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential in treating various neurological disorders. Its selectivity for neurotransmitter transporters indicates promise in developing therapies for mood disorders and conditions like Alzheimer's disease .

Case Study: Alzheimer's Disease Treatment
Research has shown that derivatives of piperidine compounds, including [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride, can inhibit beta-secretase enzymes involved in the formation of amyloid plaques, a hallmark of Alzheimer's disease. This inhibition could lead to decreased plaque deposition and improved cognitive function in patients .

Cancer Research

Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, certain derivatives have demonstrated enhanced cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin. The three-dimensional structure of these compounds may facilitate better interactions with protein binding sites, enhancing their efficacy as anticancer agents .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCell Line TestedCytotoxicity (IC50)Reference
This compoundFaDu (hypopharyngeal)15 µM
BleomycinFaDu20 µM

Cosmetic Applications

The compound's properties are also being explored in cosmetic formulations. Its ability to enhance skin penetration makes it a candidate for developing topical products aimed at improving skin hydration and delivering active ingredients effectively. The formulation process involves rigorous safety and efficacy testing to comply with regulatory standards .

Case Study: Topical Formulation Development
In a study focused on developing a new emulsion formulation containing piperidine derivatives, researchers found that these compounds significantly improved the stability and moisturizing effects of the product on human skin .

Mechanism of Action

The mechanism of action of [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to increased potency and selectivity. The methanol group can also participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of fluorinated heterocyclic alcohols. Key structural analogues include:

Compound Core Structure Substituents CAS Number Key Differences
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride Piperidine 3-fluoro, 4-hydroxymethyl 1952294-70-0 Base structure; no aromatic substitution.
{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-yl}methanol HCl Pyrrolidine 4-[2-fluoro-4-(CF₃)phenyl], 3-hydroxymethyl 1217838-86-2 Pyrrolidine core (5-membered ring); aromatic trifluoromethyl substitution.
(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride Piperidine 4-(4-fluorophenyl), 3-hydroxymethyl N/A Aromatic fluorophenyl substitution; piperidinium cation (protonated N).
[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol HCl Pyrrolidine 4-(2,5-difluorophenyl), 3-hydroxymethyl N/A Pyrrolidine core; disubstituted fluorophenyl group.
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride Pyrrolidine 1-methyl, 5-hydroxymethyl, 3-hydroxy N/A Additional hydroxyl group; methyl substitution at N1.

Physicochemical Properties

  • Molecular Weight : The target compound (MW: 193.64 g/mol) is lighter than analogues with aromatic substitutions (e.g., 299.7 g/mol for the trifluoromethylphenyl derivative ).
  • Hydrogen Bonding : The hydroxymethyl group enables hydrogen bonding, similar to (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidinium chloride, which forms intermolecular H-bonds with chloride ions .
  • Thermal Stability : Storage at 2–8°C contrasts with room-temperature-stable analogues (e.g., Aladdin’s pyrrolidine derivatives ), suggesting higher hygroscopicity or reactivity.

Pharmacological Potential

  • Target Compound : Fluorine’s electronegativity enhances binding to biomolecular targets (e.g., enzymes, receptors), while the piperidine core is common in CNS drugs (e.g., donepezil).
  • Aromatic Analogues : Derivatives like 1217838-86-2 (trifluoromethylphenyl) may exhibit improved lipophilicity and blood-brain barrier penetration , whereas the difluorophenyl variant could optimize selectivity for fluorophore-containing targets.

Crystallographic Behavior

  • The target compound’s piperidine ring allows conformational flexibility, unlike rigid pyrrolidine derivatives. For example, (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidinium chloride forms a hydrogen-bonded network with chloride ions , similar to piperidine-based crystal structures in .

Biological Activity

[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride is a piperidine derivative notable for its unique stereochemistry and potential biological activities. This compound has garnered attention in pharmacological research, particularly for its implications in treating neurological disorders and its interaction with various biological receptors.

Chemical Characteristics

  • Molecular Formula : C₆H₁₃ClFNO
  • Molecular Weight : 169.63 g/mol
  • Structural Features : The compound contains a fluorine atom, a piperidine ring, and a hydroxymethyl group, contributing to its biological activity.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. The presence of the fluorine atom may enhance binding affinity to specific receptors, while the methanol group can facilitate hydrogen bonding, affecting the compound's overall potency.

Biological Activity and Applications

Research indicates that this compound has significant potential in various therapeutic areas:

  • Antidepressant Activity : Studies suggest that this compound may modulate serotonin levels in the brain, influencing mood and anxiety disorders.
  • Enzyme Interaction : The compound has been evaluated for its effects on enzymes involved in neurotransmitter metabolism, which can be pivotal in developing treatments for conditions like depression and anxiety .
  • Cancer Research : Preliminary investigations have shown that piperidine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation .

Comparative Analysis with Similar Compounds

A comparison with other piperidine derivatives highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
ParoxetinePiperidine ring with a methyl groupEstablished antidepressant
FluoxetineFluorinated phenyl ringSelective serotonin reuptake inhibitor
DesmethylparoxetinePiperidine derivative without methylImpurity related to paroxetine

The specific stereochemistry and fluorination of this compound make it a promising candidate for targeted biological activity compared to these established compounds.

Case Studies

  • Dopamine Transporter Binding : Research evaluating related piperidine analogs found that structural modifications could optimize binding affinity to dopamine transporters, suggesting potential applications in treating disorders like ADHD and addiction .
  • Fluorinated Compounds in Neurology : A study highlighted the role of fluorinated piperidine derivatives in modulating neurotransmitter systems, indicating their therapeutic promise in neurological conditions .

Q & A

Basic: What are the critical safety precautions for handling [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride in laboratory settings?

Answer:
This compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) based on structurally related piperidine derivatives . Essential precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation of aerosols or vapors.
  • Spill Management: Avoid dust generation; clean spills with inert absorbents and dispose as hazardous waste .
  • First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution immediately .

Advanced: How can enantiomeric purity of this compound be validated experimentally?

Answer:
Chiral resolution techniques are critical:

  • Chiral HPLC: Use columns like Chiralpak® IG-3 with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. Compare retention times to certified standards (e.g., paroxetine-related compounds in ).
  • Polarimetry: Measure specific rotation ([α]D) and cross-reference with literature values for (3S,4R) configurations .
  • X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, as demonstrated for (3S,4R)-4-(4-fluorophenyl)piperidinium derivatives (space group P2₁2₁2₁, a = 5.268 Å, b = 6.786 Å) .

Basic: What synthetic routes are reported for this compound analogs?

Answer:
Key steps include:

  • Piperidine Ring Formation: Cyclization of γ-aminoadcohols via reductive amination, using NaBH(OAc)₃ or H₂/Pd-C .
  • Fluorination: Electrophilic fluorination at C3 using Selectfluor® in acetonitrile, followed by stereochemical control via chiral auxiliaries .
  • Hydrochloride Salt Formation: Neutralize the free base with HCl in ethanol, then recrystallize from MeOH/Et₂O (yield: 70–85%) .

Advanced: How can tautomeric or conformational isomers of this compound impact pharmacological activity?

Answer:

  • Tautomer Analysis: Use ¹H/¹⁹F NMR to detect enol-oxo tautomers (common in piperidine derivatives). For example, 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride exists as a tautomeric mixture .
  • Conformational Studies: Employ DFT calculations (B3LYP/6-31G*) to model chair vs. boat conformations. X-ray data (e.g., V = 1678.0 ų, Z = 4 in ) reveal hydrogen-bonding networks that stabilize bioactive conformers .
  • Bioactivity Correlation: Compare IC₅₀ values against conformational profiles using QSAR models .

Basic: What analytical methods are recommended for assessing purity and stability?

Answer:

  • HPLC-UV/MS: Use C18 columns (e.g., Agilent Zorbax SB-C18) with 0.1% TFA in water/acetonitrile gradients. Monitor degradation products (e.g., desmethyl analogs in ) .
  • Karl Fischer Titration: Determine water content (<0.5% w/w) to assess hygroscopicity, critical for storage stability .
  • Thermogravimetric Analysis (TGA): Evaluate thermal decomposition profiles (onset ~190°C) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Answer:

  • Dynamic Effects in NMR: Low-temperature ¹³C NMR (-40°C) can resolve rotameric splitting caused by slow piperidine ring inversion .
  • X-ray Refinement: Cross-validate crystallographic R factors (e.g., R = 0.065 in ) with DFT-optimized structures to confirm bond lengths/angles .
  • Synchrotron Studies: High-resolution XRD (λ = 0.7 Å) at facilities like APS Argonne can detect weak electron densities for fluorine atoms .

Basic: What storage conditions are optimal for preserving this compound?

Answer:

  • Temperature: Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Light Sensitivity: Protect from UV exposure using amber glass vials .
  • Desiccants: Include silica gel packs to mitigate hydrolysis, especially given the compound’s hydrochloride salt form .

Advanced: What strategies mitigate racemization during synthesis or storage?

Answer:

  • Stereoselective Synthesis: Employ Evans’ oxazolidinones or Sharpless asymmetric dihydroxylation to fix (3S,4R) configuration early .
  • Low-Temperature Storage: Reduce thermal motion-induced racemization by storing at -20°C .
  • Chiral Additives: Add 1% (w/w) L-tartaric acid to stabilize the hydrochloride salt against pH-driven epimerization .

Basic: How is the compound’s solubility profile characterized for in vitro assays?

Answer:

  • Solvent Screening: Test solubility in DMSO (≥50 mg/mL), PBS (pH 7.4, ~2 mg/mL), and ethanol (10 mg/mL) using nephelometry .
  • LogP Determination: Use shake-flask method (octanol/water) or HPLC-derived log k values (estimated logP = 1.2 ± 0.3) .

Advanced: What in silico tools predict the compound’s pharmacokinetic or target-binding properties?

Answer:

  • Molecular Docking: Use AutoDock Vina with serotonin transporter (SERT) structures (PDB: 5I6X) to map interactions of the fluorophenyl group .
  • ADMET Prediction: SwissADME predicts moderate blood-brain barrier penetration (BBB+ = 0.55) and CYP2D6 inhibition risk (Probability = 70%) .
  • MD Simulations: GROMACS 2023 simulations (30 ns, CHARMM36 force field) assess stability of piperidine-hydroxymethyl interactions in aqueous lipid bilayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride
Reactant of Route 2
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.